molecular formula C9H9ClO3 B15138998 Methyl 5-chloro-2-methoxybenzoate-d3

Methyl 5-chloro-2-methoxybenzoate-d3

Cat. No.: B15138998
M. Wt: 203.64 g/mol
InChI Key: HPTHYBXMNNGQEF-FIBGUPNXSA-N
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Description

Methyl 5-Chloro-2-methoxy-d3-benzoate (CAS [1219803-33-4]) is a deuterated aromatic ester with the molecular formula C₉H₆ClD₃O₃ and a molecular weight of 203.64 . Its structure features a chlorine substituent at the 5-position, a deuterated methoxy group (-OCD₃) at the 2-position, and a methyl ester group. The deuterium substitution on the methoxy group distinguishes it from non-deuterated analogs, making it valuable as a stable isotope-labeled internal standard in analytical techniques such as NMR spectroscopy and mass spectrometry . Its high purity (98%) and defined isotopic labeling ensure minimal interference in quantitative analyses, particularly in pharmaceutical and metabolic studies where tracking molecular behavior is critical .

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

203.64 g/mol

IUPAC Name

methyl 5-chloro-2-(trideuteriomethoxy)benzoate

InChI

InChI=1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3/i1D3

InChI Key

HPTHYBXMNNGQEF-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Chloro-2-methoxy-d3-benzoate typically involves the deuteration of Methyl 5-Chloro-2-methoxybenzoate. This process can be achieved through various methods, including the use of deuterated reagents and solvents. The reaction conditions often require a controlled environment to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of Methyl 5-Chloro-2-methoxy-d3-benzoate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Chloro-2-methoxy-d3-benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Sodium hydroxide in an aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 5-Chloro-2-methoxy-d3-benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways in living organisms.

    Medicine: Utilized in clinical diagnostics for imaging and diagnosis of various diseases.

    Industry: Applied as an environmental pollutant standard for detecting contaminants in air, water, soil, and food.

Mechanism of Action

The mechanism of action of Methyl 5-Chloro-2-methoxy-d3-benzoate involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, making it useful for studying reaction mechanisms and metabolic pathways. The compound’s unique properties allow it to act as a stable isotope label, providing valuable insights into the dynamics of biological and chemical systems.

Comparison with Similar Compounds

Methyl 5-Chloro-2-hydroxybenzoate

Molecular Formula : C₈H₇ClO₃; Molecular Weight : 186.59; CAS : [4068-78-4]

  • Structural Differences : Replaces the deuterated methoxy (-OCD₃) group with a hydroxyl (-OH) group.
  • Functional Impact :
    • The hydroxyl group increases polarity, enhancing solubility in polar solvents compared to the methoxy-d3 derivative.
    • Lacks isotopic labeling, making it unsuitable as an internal standard in deuterium-sensitive assays.
    • Applications: Intermediate in synthesizing pharmaceuticals and agrochemicals due to reactive -OH group .

4-Methyl-d3-catechol (D-5398)

Molecular Formula : C₇H₅D₃O₂; Molecular Weight : 127.16; CAS : [83719-41-9]

  • Structural Differences : A dihydroxybenzene derivative with a deuterated methyl group, lacking the ester and chlorine substituents.
  • Functional Impact :
    • The absence of an ester group reduces lipophilicity, limiting its use in lipid-based assays.
    • Deuterated methyl group aids in metabolic studies but lacks the chlorine atom’s electron-withdrawing effects.

Methyl 3-Amino-5-chloro-2-ethylbenzoate

Molecular Formula: C₁₀H₁₂ClNO₂; Molecular Weight: 213.66; CAS: [1403258-47-8]

  • Structural Differences: Substitutes methoxy-d3 with an ethyl group and introduces an amino (-NH₂) group at the 3-position.
  • Functional Impact: The amino group enables hydrogen bonding, increasing solubility in aqueous media. Applications: Synthetic intermediate for bioactive heterocycles, contrasting with the analytical role of the deuterated compound .

Comparative Data Table

Compound Name Molecular Formula MW Key Functional Groups Deuterium Key Applications
Methyl 5-Chloro-2-methoxy-d3-benzoate C₉H₆ClD₃O₃ 203.64 Chloro, Methoxy-d3, Ester 3 NMR/MS internal standard
Methyl 5-Chloro-2-hydroxybenzoate C₈H₇ClO₃ 186.59 Chloro, Hydroxyl, Ester 0 Pharmaceutical synthesis
4-Methyl-d3-catechol C₇H₅D₃O₂ 127.16 Hydroxyl, Methyl-d3 3 Metabolic tracking
Methyl 3-Amino-5-chloro-2-ethylbenzoate C₁₀H₁₂ClNO₂ 213.66 Chloro, Amino, Ethyl, Ester 0 Heterocycle synthesis

Analytical Advantages of Deuterium Labeling

  • Stability: The deuterated methoxy group in Methyl 5-Chloro-2-methoxy-d3-benzoate reduces metabolic degradation rates compared to non-deuterated analogs, as seen in isotopic tracer studies .
  • Chromatographic Behavior: In GC-MS, the compound’s higher molecular weight (vs. non-deuterated analogs) results in longer retention times, improving separation resolution .
  • Spectroscopic Differentiation : The -OCD₃ group produces distinct $ ^1H $-NMR signals (e.g., absence of methoxy proton peaks) and unique mass fragmentation patterns, enabling precise quantification .

Limitations and Challenges

  • Synthetic Complexity: Introducing deuterium requires specialized reagents (e.g., deuterated methanol) and increases production costs .

Biological Activity

Methyl 5-Chloro-2-methoxy-d3-benzoate is a deuterated derivative of methyl 5-chloro-2-methoxybenzoate, which has garnered interest in various biological applications. This article explores its biological activity, focusing on its potential therapeutic properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9_9H6_6ClD3_3O3_3
  • Molecular Weight : 203.64 g/mol
  • CAS Number : 1219803-33-4

The compound features a benzoate core with a chlorine atom and a methoxy group, which significantly influence its chemical behavior and biological interactions.

Biological Activities

1. Antimicrobial Properties
Research indicates that methyl 5-chloro-2-methoxy-d3-benzoate exhibits antimicrobial activity. The presence of the chlorine and methoxy groups enhances its interaction with microbial cell membranes, potentially leading to increased permeability and subsequent cell death.

2. Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit inflammatory pathways. It has been associated with the downregulation of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

The biological activity of methyl 5-chloro-2-methoxy-d3-benzoate is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit lysosomal phospholipase A2 (LPLA2), an enzyme involved in phospholipid metabolism. By inhibiting LPLA2, the compound may reduce the release of free fatty acids that contribute to inflammation .
  • Receptor Modulation : The trifluoromethyl group enhances lipophilicity, allowing better interaction with biological targets such as receptors and enzymes. This property can improve the compound's binding affinity and selectivity.

Case Studies

  • Study on Antimicrobial Activity
    A study assessed the antimicrobial efficacy of various benzoate derivatives, including methyl 5-chloro-2-methoxy-d3-benzoate. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Assay
    In another investigation, the compound was tested for its ability to inhibit cytokine production in human macrophages stimulated with lipopolysaccharides (LPS). The results showed a decrease in TNF-alpha and IL-6 levels, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
Methyl 5-Chloro-2-Methoxy-D3-BenzoateAntimicrobial, Anti-inflammatoryEnzyme inhibition, receptor modulation
Methyl 5-Chloro-2-MethoxybenzoateAntimicrobialMembrane disruption
Methyl 4-Chloro-2-MethoxybenzoateModerate antimicrobialUnknown

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